5-Bromo-6-methylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJCEVQSLZNIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Bromo 6 Methylimidazo 1,2 a Pyridine and Its Derivatives
Traditional Cyclocondensation Approaches
The cornerstone of imidazo[1,2-a]pyridine (B132010) synthesis has traditionally been the cyclocondensation reaction, a robust method that involves the formation of the fused bicyclic ring system from two precursor molecules.
Reactions of 2-Aminopyridines with α-Halocarbonyl Precursors
A widely employed and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the reaction between a substituted 2-aminopyridine (B139424) and an α-halocarbonyl compound. In the context of 5-Bromo-6-methylimidazo[1,2-a]pyridine, this typically involves the reaction of 2-amino-5-methylpyridine (B29535) with a suitable α-haloaldehyde or α-haloketone. The initial step of this reaction is the nucleophilic attack of the endocyclic nitrogen of the pyridine (B92270) ring on the electrophilic carbon of the α-halocarbonyl compound, leading to the formation of a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, yields the final imidazo[1,2-a]pyridine ring system.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate this transformation, often leading to higher yields and shorter reaction times compared to conventional heating. For instance, the reaction of 2-amino-5-methylpyridine with α-bromoacetophenone can be efficiently carried out under microwave irradiation in the absence of a solvent to produce 6-methyl-2-phenylimidazo[1,2-a]pyridine (B89761) in high yield.
| 2-Aminopyridine Derivative | α-Haloketone | Conditions | Product | Yield (%) |
| 2-Amino-5-methylpyridine | α-Bromoacetophenone | Microwave, Solvent-free | 6-Methyl-2-phenylimidazo[1,2-a]pyridine | High |
| 2-Amino-5-chloropyridine | α-Bromoacetophenone | Microwave, Solvent-free | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2-Aminopyridine | 2-Bromo-1-(4-methoxyphenyl)ethanone | Microwave, Solvent-free | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 95 |
Specific Applications of Brominating Agents in Imidazo[1,2-a]pyridine Synthesis
The introduction of a bromine atom onto the imidazo[1,2-a]pyridine scaffold can be achieved either by using a brominated starting material or by post-synthetic modification of the pre-formed heterocyclic core. Direct bromination of 6-methylimidazo[1,2-a]pyridine (B1585894) is a common strategy. The choice of brominating agent is crucial for controlling the regioselectivity of the reaction.
N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.org In the case of imidazo[1,2-a]pyridines, the reaction with NBS typically occurs at the C3 position, which is the most electron-rich and sterically accessible position on the imidazole (B134444) ring. However, the substitution pattern of the starting material can influence the regiochemical outcome. Other brominating agents such as bromine in acetic acid or sodium bromite (B1237846) have also been employed for the bromination of imidazo[1,2-a]pyridines. researchgate.net
Regioselectivity Control in Cyclocondensation Processes for Imidazo[1,2-a]pyridine Formation
The regioselectivity of the initial cyclocondensation reaction is primarily dictated by the nature of the substituents on the 2-aminopyridine ring. The electronic properties of these substituents can influence the nucleophilicity of the endocyclic and exocyclic nitrogen atoms, thereby directing the initial site of attack by the α-halocarbonyl compound.
In the synthesis of this compound, starting with 2-amino-6-bromo-5-methylpyridine would unambiguously lead to the desired product upon reaction with an appropriate α-halocarbonyl precursor. However, the availability of such starting materials can be a limiting factor.
Alternatively, the regioselectivity of post-synthetic bromination is a key consideration. The imidazo[1,2-a]pyridine ring system is generally most susceptible to electrophilic attack at the C3 position. stackexchange.com This is due to the stabilization of the resulting cationic intermediate (Wheland intermediate) through resonance, where the positive charge can be delocalized over both the imidazole and pyridine rings. The presence of an electron-donating methyl group at the C6 position is expected to further activate the ring system towards electrophilic substitution, but it is unlikely to alter the inherent preference for C3 substitution. Achieving bromination at the C5 position often requires specific directing groups or reaction conditions that can overcome the intrinsic reactivity of the C3 position.
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have gained significant traction in modern organic synthesis. These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently.
Copper-Catalyzed Three-Component Coupling Reactions for Imidazo[1,2-a]pyridines
Copper-catalyzed multicomponent reactions have emerged as a powerful tool for the synthesis of a wide variety of substituted imidazo[1,2-a]pyridines. A common approach involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. The catalytic cycle is believed to involve the formation of a copper acetylide, which then reacts with the imine formed in situ from the 2-aminopyridine and the aldehyde. Subsequent intramolecular cyclization leads to the formation of the imidazo[1,2-a]pyridine core.
This methodology allows for the introduction of diverse substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring by varying the alkyne and aldehyde components, respectively. While direct synthesis of this compound via this method would require a specifically substituted 2-aminopyridine, the versatility of this approach makes it highly valuable for the synthesis of a library of related derivatives.
| 2-Aminopyridine | Aldehyde | Alkyne | Catalyst | Product |
| 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuCl/Cu(OTf)₂ | 2,3-Diphenylimidazo[1,2-a]pyridine |
| 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | Cu(I) salt | 2-(4-Chlorophenyl)-3-phenyl-6-methylimidazo[1,2-a]pyridine |
| 2-Aminopyridine | Formaldehyde | Phenylacetylene | CuBr | 2-Phenylimidazo[1,2-a]pyridine |
Catalyst-Free Multicomponent Approaches to Imidazo[1,2-a]pyridine Derivatives
In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst-free multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines have been developed. A notable example is the Groebke-Blackburn-Bienaymé reaction, which is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction typically proceeds under acidic catalysis but can also be performed under catalyst-free conditions, often with the aid of microwave irradiation or in green solvents. researchgate.net
The mechanism involves the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. A subsequent rearrangement leads to the formation of the 3-aminoimidazo[1,2-a]pyridine product. The diversity of commercially available aldehydes and isocyanides allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines. While this method primarily yields 3-amino derivatives, the amino group can serve as a handle for further functionalization.
| 2-Aminopyridine | Aldehyde | Isocyanide | Conditions | Product | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH₄Cl, EtOH, MW | N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | Moderate to Good |
| 2-Amino-5-methylpyridine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Choline chloride-urea, 80°C | N-Cyclohexyl-6-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | 85 |
| 2-Aminopyridine | Isobutyraldehyde | Benzyl isocyanide | Sc(OTf)₃, MeOH, MW | N-Benzyl-2-isopropylimidazo[1,2-a]pyridin-3-amine | Good |
Transition Metal-Catalyzed Synthetic Routes
Transition metals play a pivotal role in the construction of the imidazo[1,2-a]pyridine core, offering efficient and versatile methodologies. researchgate.net Catalysts based on copper, palladium, and other metals like iron, gold, and ruthenium have been extensively developed for this purpose.
Copper-Catalyzed Processes for Imidazo[1,2-a]pyridine Construction
Copper catalysis is a prominent method for synthesizing imidazo[1,2-a]pyridines, often proceeding through mechanisms like oxidative coupling and annulation. researchgate.net
Oxidative Coupling: Copper(I) catalysts are effective in promoting the aerobic oxidative coupling of 2-aminopyridines with various partners, including ketones and nitroolefins. organic-chemistry.orgnih.govorganic-chemistry.org For instance, the reaction of 2-aminopyridines with acetophenones can be catalyzed by Copper(I) iodide (CuI) under an air atmosphere. organic-chemistry.org This approach is valued for its compatibility with a wide array of functional groups. organic-chemistry.org Similarly, a one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant has been developed, highlighting the green chemistry aspects of this method. organic-chemistry.orgnih.gov The optimal catalyst for this transformation was found to be Copper(I) bromide (CuBr). organic-chemistry.org
Annulation Reactions: Copper-catalyzed annulation provides another efficient route. A three-component reaction involving 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper, yields a variety of polysubstituted imidazo[1,2-a]pyridines. rsc.org Another strategy involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which is an environmentally friendly process. organic-chemistry.org
Decarboxylative Coupling: Copper catalysts also enable the C-3 functionalization of imidazo[1,2-a]pyridines through an aerobic oxidative decarboxylative coupling process with 3-indoleacetic acids. acs.org
| Catalyst | Reactants | Reaction Type | Key Features |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic Oxidative Synthesis | Broad functional group compatibility. organic-chemistry.org |
| CuBr | Aminopyridines, Nitroolefins | One-pot Oxidative Cyclization | Uses air as a green oxidant. organic-chemistry.org |
| Copper Catalyst | 2-Aminopyridines, Sulfonyl azides, Terminal ynones | Three-component Cascade | Operationally simple, moderate to excellent yields. rsc.org |
| Cu(I) | Pyridines, Ketone oxime esters | Aerobic Dehydrogenative Cyclization | Environmentally friendly. organic-chemistry.org |
Palladium-Catalyzed Cyclizations in Imidazo[1,2-a]pyridine Synthesis
Palladium catalysts offer powerful tools for constructing imidazo[1,2-a]pyridines, particularly for creating specific substitution patterns. One-pot reactions catalyzed by palladium(II) can smoothly produce functionalized 3-vinyl imidazo[1,2-a]pyridines from 2-aminopyridines and alkynes. organic-chemistry.orgthieme-connect.com These reactions are valued for their use of commercially available catalysts and good product yields. organic-chemistry.org Mechanistically, these transformations are proposed to proceed through an intermediate palladium-carbene complex, followed by a 1,2-hydride shift to form the vinyl-substituted product. thieme-connect.com
Other Metal-Mediated Transformations (e.g., Iron, Gold, Ruthenium)
Besides copper and palladium, other transition metals have been successfully employed in the synthesis of the imidazo[1,2-a]pyridine scaffold.
Iron: Iron catalysts provide a simple and inexpensive option. Iron(II) chloride has been used to catalyze a denitration reaction between aminopyridines and 2-methyl-nitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. organic-chemistry.orgthieme-connect.com This method proceeds via a Michael-type addition followed by an iron-catalyzed cyclization and elimination of the nitro group. thieme-connect.com
Gold: Gold-catalyzed reactions offer mild and atom-economical routes. A notable example is the redox synthesis using pyridine N-oxides and alkynes, catalyzed by PicAuCl2 in the presence of an acid. nih.govnih.gov This method is particularly useful for installing stereogenic centers adjacent to the heterocyclic ring without loss of enantiomeric excess. nih.govnih.gov Gold nanoparticles have also been investigated as catalysts for the synthesis of related imidazo[1,2-a]pyrimidines under green conditions. mdpi.com
Ruthenium: Ruthenium catalysts are effective for direct C-H functionalization. For example, ruthenium complexes can catalyze the direct C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates, providing highly regioselective access to C-3 substituted products with excellent E-stereoselectivity. rsc.org Another novel synthesis involves the N-heterocyclization of 2-aminopyridines with vicinal-diols catalyzed by RuCl2(PPh3)3. oup.com More complex fused systems, such as 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one, can also be synthesized via ruthenium-catalyzed annulation. acs.orgresearchgate.net
| Metal Catalyst | Reactants | Reaction Type | Key Features |
| FeCl2 | Aminopyridines, 2-Methyl-nitroolefins | Denitration/Cyclization | Inexpensive catalyst, simple procedure. organic-chemistry.orgthieme-connect.com |
| PicAuCl2 | Pyridine N-Oxides, Alkynes | Redox Annulation | Atom economical, mild conditions. nih.govnih.gov |
| Ruthenium complexes | Imidazo[1,2-a]pyridines, Acrylates | C-3 Oxidative Olefination | High regioselectivity. rsc.org |
| RuCl2(PPh3)3 | 2-Aminopyridines, Vicinal-diols | N-Heterocyclization | Novel route to the scaffold. oup.com |
Metal-Free Synthetic Approaches for Imidazo[1,2-a]pyridines
Growing interest in green chemistry has spurred the development of metal-free synthetic strategies for imidazo[1,2-a]pyridines. acs.org These methods often rely on radical reactions or photocatalysis to achieve the desired transformations, avoiding the cost and potential toxicity of metal catalysts. rsc.orgallfordrugs.com
Radical Reaction-Based Functionalizations of Imidazo[1,2-a]pyridine Scaffolds
Radical reactions have become a powerful strategy for the direct functionalization of the imidazo[1,2-a]pyridine core. rsc.orgrsc.org These reactions can be initiated through metal-free oxidation or photocatalysis. rsc.org The C-3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to attack by radicals due to its electron-rich nature. researchgate.net This has been exploited for various functionalizations, including:
Arylation: Using precursors like diaryliodonium salts or arylhydrazines to generate aryl radicals. rsc.org
Alkylation: Important for synthesizing precursors to drugs like zolpidem and alpidem. rsc.org
Sulfonylation: Electrochemical C3-sulfonylation using sodium benzenesulfinates offers an effective and straightforward metal-free protocol. rsc.org
Elemental Sulfur-Promoted Cyclization: A metal- and base-free method involves the oxidative annulation of 2-aminopyridines and aldehydes initiated by elemental sulfur. nih.gov
Visible Light-Promoted Transformations (Photocatalysis)
Visible-light photocatalysis has emerged as an energy-efficient and environmentally friendly method for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.comnih.govbohrium.com These reactions are often promoted by organic dyes or photoredox catalysts and can proceed through single electron transfer (SET) processes. mdpi.com
Key transformations achieved through photocatalysis include:
Trifluoromethylation: Transition-metal-free, visible-light-induced trifluoromethylation can be achieved using organic photocatalysts like anthraquinone-2-carboxylic acid. mdpi.comresearchgate.net
Phosphorylation: The formation of C-P bonds can be accomplished using visible light and a photocatalyst like rhodamine B at room temperature. mdpi.com
Thiocyanation: Eosin Y can be used as a photoredox catalyst for the C3 thiocyanation of imidazo[1,2-a]pyridines with NH4SCN in the presence of ambient air. mdpi.com
Carbosilylation: A three-component reaction of imidazo[1,2-a]pyridines with alkenes and silanes can be induced by visible light with Eosin Y and a co-catalyst like FeCl2. mdpi.com
| Method | Reactants/Reagents | Transformation | Key Features |
| Electrochemical Sulfonylation | Imidazo[1,2-a]pyridines, Sodium benzenesulfinates | C3-Sulfonylation | Metal-free, atom-economical. rsc.org |
| Sulfur-Initiated Anulation | 2-Aminopyridines, Aldehydes | Oxidative Cyclization | Metal- and base-free. nih.gov |
| Visible Light Photocatalysis (Eosin Y) | Imidazo[1,2-a]pyridines, NH4SCN | C3-Thiocyanation | Uses an inexpensive organic dye and air. mdpi.com |
| Visible Light Photocatalysis (Rhodamine B) | Imidazo[1,2-a]pyridines, Phosphine oxides | C-P Bond Formation | Mild conditions, wide substrate applicability. mdpi.com |
Base-Catalyzed Cycloisomerizations via Pyridinium Precursors
A classical and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the base-catalyzed cycloisomerization of N-acylmethylpyridinium salts. This approach, often referred to as the Tschitschibabin reaction, typically proceeds through the initial formation of a pyridinium salt by the reaction of a 2-aminopyridine derivative with an α-haloketone. Subsequent treatment with a base promotes an intramolecular condensation to yield the final bicyclic product.
For the synthesis of this compound, the precursor would be an N-(2-oxopropyl)-5-bromo-6-methylpyridinium salt. This intermediate is formed by the reaction of 2-amino-5-bromo-6-methylpyridine with a haloketone like bromoacetone. The subsequent cyclization is facilitated by a base, which deprotonates the α-carbon of the keto group, leading to a nucleophilic attack on the endocyclic imine, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
A general representation of this base-catalyzed cycloisomerization is depicted below:
Reaction Scheme: Step 1: Formation of Pyridinium Salt 2-Amino-5-bromo-6-methylpyridine + Bromoacetone → N-(2-oxopropyl)-5-bromo-6-methylpyridinium bromide
Step 2: Base-Catalyzed Cycloisomerization N-(2-oxopropyl)-5-bromo-6-methylpyridinium bromide + Base → this compound + H₂O + Salt
While specific yields for this compound via this exact pathway are not extensively detailed in readily available literature, the general applicability of this method to a wide range of substituted 2-aminopyridines and α-haloketones is well-established. The choice of base and reaction conditions can significantly influence the efficiency of the cyclization.
Advanced Synthetic Techniques in Imidazo[1,2-a]pyridine Chemistry
To enhance the efficiency, reduce reaction times, and improve the environmental footprint of imidazo[1,2-a]pyridine synthesis, several advanced techniques have been developed. These methods often offer higher yields and cleaner reaction profiles compared to conventional heating methods.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. In the context of imidazo[1,2-a]pyridine synthesis, microwave-assisted methods have been successfully employed for the condensation of 2-aminopyridines with α-haloketones. This technique provides rapid and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating. sci-hub.semdpi.com
For instance, the synthesis of various imidazo[1,2-a]pyridine derivatives has been achieved in a one-pot, three-component reaction of pyridines, α-bromoketones, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation, affording excellent yields in a matter of minutes. organic-chemistry.org This approach involves the in situ formation of N-phenacylpyridinium bromides, which then undergo cyclization. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridine-chromones has also been accomplished using a microwave-assisted Groebke–Blackburn–Bienaymé reaction, highlighting the versatility of this technology. sciforum.net
| Reactants | Conditions | Product | Yield (%) | Time | Reference |
| 2-Aminopyridine, Phenacyl bromide | MeOH, NaHCO₃, MW | 2-Phenylimidazo[1,2-a]pyridine | up to 99 | 1 min | sci-hub.se |
| Pyridines, α-Bromoketones, NH₄OAc | Solvent-free, MW, 180°C | Imidazo[1,2-a]pyridines | 88-98 | 4 min | organic-chemistry.org |
| 2-Amino-pyridines, 3-Formyl-chromone, Isocyanides | EtOH, NH₄Cl, MW | Imidazo[1,2-a]pyridin-chromones | - | 15 min | sciforum.net |
| 6-Methylisocytosine, α-Bromoacetophenones | MW, 160°C | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | High | 20 min | nih.gov |
| This table presents data for the synthesis of various imidazo[1,2-a]pyridine derivatives under microwave irradiation. |
Ultrasonic Irradiation in Imidazo[1,2-a]pyridine Protocols
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyridines, offering advantages such as shorter reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry. scispace.comorganic-chemistry.org
A simple and rapid method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation. scispace.com This protocol has been shown to tolerate a wide range of substituents, leading to good to excellent yields. scispace.com Furthermore, ultrasound has been utilized in the one-pot synthesis of 2-arylimidazo[1,2-a]pyrimidines in a green reaction medium like glycerol.
| Reactants | Conditions | Product | Yield (%) | Time | Reference |
| 2-Aminopyridine, 2-Bromoacetophenone | PEG-400, K₂CO₃, Ultrasound | 2-Phenylimidazo[1,2-a]pyridine | 94 | 15 min | scispace.com |
| Aryl methyl ketones, 2-Aminopyridines | H₂O, KI/TBHP, Ultrasound | Imidazo[1,2-a]pyridines | up to 97 | 4 min | organic-chemistry.org |
| Aromatic ketones, NBS, 2-Aminopyrimidine (B69317) | Glycerol, Ultrasound | 2-Arylimidazo[1,2-a]pyrimidines | 88-94 | - | researchgate.net |
| This table showcases examples of ultrasound-assisted synthesis of imidazo[1,2-a]pyridine derivatives. |
Strategies Involving In Situ Generation of Reactive Intermediates
To circumvent the handling of lachrymatory and unstable α-haloketones, strategies involving their in situ generation have been developed. This approach enhances the safety and efficiency of the synthesis of imidazo[1,2-a]pyridines.
One common method involves the reaction of a ketone with a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of the 2-aminopyridine derivative. The α-haloketone is generated in the reaction mixture and immediately consumed in the subsequent cyclization step. This one-pot procedure simplifies the experimental setup and often leads to high yields of the desired products. For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidines has been achieved through the cyclocondensation of aromatic ketones with NBS and 2-aminopyrimidine under ultrasound irradiation. researchgate.net
Another important reactive intermediate in the synthesis of imidazo[1,2-a]pyridines is the pyridinium ylide. These can be generated in situ from pyridinium salts in the presence of a base. The ylide can then undergo various cycloaddition reactions to form the imidazo[1,2-a]pyridine core.
| Precursors | Reagents for In Situ Generation | Intermediate | Final Product | Reference |
| Ketones, 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | α-Bromoketone | 2-Arylimidazo[1,2-a]pyrimidines | researchgate.net |
| Pyridines, α-Bromoketones | - | N-Phenacylpyridinium bromides | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| This table provides examples of in situ generation of reactive intermediates for the synthesis of imidazo[1,2-a]pyridine derivatives. |
Chemical Reactivity and Derivatization of the 5 Bromo 6 Methylimidazo 1,2 a Pyridine Core
Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Ring System
The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic attack, primarily at the C3 position of the imidazole (B134444) ring. This regioselectivity is attributed to the high electron density at this position, which can be rationalized through resonance structures that place a negative charge on the C3 carbon. Common electrophilic substitution reactions include halogenation and nitration.
While specific studies on the electrophilic substitution of 5-Bromo-6-methylimidazo[1,2-a]pyridine are not extensively documented in publicly available literature, the general reactivity pattern of the parent scaffold suggests that electrophiles will preferentially add to the C3 position. For instance, the bromination of various imidazo[1,2-a]pyridines using reagents like N-bromosuccinimide (NBS) typically yields the 3-bromo derivative. Similarly, nitration with nitric acid in a strong acid medium is expected to introduce a nitro group at the C3 position. The existing bromo and methyl substituents on the pyridine (B92270) ring at positions 5 and 6, respectively, are likely to exert a minor electronic influence on the reactivity of the imidazole ring.
Nucleophilic Reactions Involving the Bromine Atom at the 5-Position
The bromine atom at the 5-position of the this compound core is a key handle for nucleophilic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) at this position is generally challenging due to the electron-rich nature of the pyridine ring in this fused system, which disfavors the formation of the Meisenheimer intermediate. However, under forcing conditions or with highly activated nucleophiles, substitution may be possible.
The true synthetic utility of the 5-bromo substituent lies in its application in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | 5-Aryl/Heteroaryl derivatives |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | 5-Alkynyl derivatives |
| Heck Reaction | Alkenes | Pd(OAc)₂, Pd/C | 5-Alkenyl derivatives |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 5-Aryl/Alkenyl/Alkynyl derivatives |
| Buchwald-Hartwig Amination | Amines (primary, secondary) | Pd₂(dba)₃/BINAP, Xantphos, etc. | 5-Amino derivatives |
These cross-coupling methodologies allow for the introduction of a wide array of functional groups at the 5-position, leading to the synthesis of diverse libraries of compounds for various applications.
Site-Selective C-H Functionalization of Imidazo[1,2-a]pyridines
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For the imidazo[1,2-a]pyridine scaffold, including the 5-bromo-6-methyl substituted variant, C-H functionalization offers a direct route to introduce new substituents without the need for pre-functionalized starting materials.
C3-Functionalization (e.g., Alkylation, Fluoroalkylation, Cyanomethylation, Sulfonylation, Hydrazination)
As with electrophilic substitution, the C3 position is the most activated site for C-H functionalization due to its high electron density. A variety of methods have been developed for the direct introduction of different functional groups at this position.
Alkylation: C3-alkylation can be achieved through reactions with various alkylating agents under different catalytic systems. For example, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid such as Y(OTf)₃, can yield C3-alkylated products. nih.gov
Fluoroalkylation: The introduction of fluoroalkyl groups is of significant interest in medicinal chemistry. Visible light-induced photoredox catalysis has been successfully employed for the C3-fluoroalkylation of imidazo[1,2-a]pyridines using various fluoroalkylating reagents. nih.gov
Cyanomethylation: The cyano group is a versatile functional handle that can be converted into other functionalities. Visible light-promoted C3-cyanomethylation of imidazo[1,2-a]pyridines has been reported, providing a direct route to introduce a cyanomethyl group. nih.gov
Sulfonylation and Hydrazination: While specific examples for this compound are scarce, general methods for the C3-sulfonylation and hydrazination of the imidazo[1,2-a]pyridine core have been developed, often proceeding through radical pathways or transition metal catalysis.
Functionalization at C2, C5, C6, C7, and C8 Positions of the Imidazo[1,2-a]pyridine Scaffold
While C3 is the most reactive site, functionalization at other positions on the imidazo[1,2-a]pyridine scaffold is also possible, often requiring specific directing groups or catalytic systems to achieve regioselectivity. For the this compound, the C5 and C6 positions are already substituted. Functionalization of the remaining C2, C7, and C8 positions would require overcoming the inherent reactivity of the C3 position. This can sometimes be achieved by blocking the C3 position or by employing ortho-directing groups that guide the reaction to a specific C-H bond. For instance, visible light-induced C5-alkylation has been reported for some imidazo[1,2-a]pyridine derivatives. nih.gov
Oxidative Cross-Dehydrogenative Coupling Reactions of Imidazo[1,2-a]pyridines
Oxidative cross-dehydrogenative coupling (CDC) reactions represent a highly efficient method for forming C-C and C-heteroatom bonds by combining two C-H bonds under oxidative conditions. For imidazo[1,2-a]pyridines, CDC reactions are a powerful tool for C3-functionalization. These reactions can be promoted by various catalysts, including metal-free systems. For example, the direct amination of imidazopyridines with pyrazole (B372694) in water has been achieved using K₂S₂O₈ as a promoter. researchgate.net Visible light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and tertiary amines has also been reported. nih.gov
Cyclization and Annulation Reactions to Form More Complex Imidazo[1,2-a]pyridine Architectures
The this compound core can serve as a platform for the construction of more complex, polycyclic heterocyclic systems through cyclization and annulation reactions. These reactions can involve either the existing functional groups or the C-H bonds of the heterocyclic core.
Intramolecular cyclization can be envisioned by first introducing a suitable functional group at the 5-position via a cross-coupling reaction, which can then react with another part of the molecule. For instance, a Sonogashira coupling to introduce an alkyne at the 5-position could be followed by an intramolecular cyclization to form a new fused ring.
Reduction Reactions Affecting the Imidazole Ring System
The fused imidazole ring of the imidazo[1,2-a]pyridine system is generally aromatic and thus relatively stable to reduction. However, under specific catalytic hydrogenation conditions, partial or complete saturation of the heterocyclic system can be achieved. The susceptibility of the imidazo[1,2-a]pyridine core to catalytic hydrogenation is influenced by the nature and position of substituents on both the pyridine and imidazole rings.
Studies on various substituted imidazo[1,2-a]pyridines have shown that the pyridine ring is typically more susceptible to reduction than the imidazole ring. However, forcing conditions or specific catalysts can lead to the reduction of the imidazole portion as well. For instance, catalytic hydrogenation using catalysts such as platinum oxide or palladium on carbon at elevated pressures and temperatures can lead to the saturation of the entire heterocyclic system, yielding tetrahydroimidazo[1,2-a]pyridine derivatives. The precise conditions required for the selective reduction of the imidazole ring in this compound are not extensively documented, but based on analogous systems, it would likely require harsher conditions than those needed for the reduction of the pyridine ring.
The presence of the bromo and methyl substituents on the pyridine ring of this compound can influence the electronic properties and steric accessibility of the imidazole ring, thereby affecting its reactivity towards reduction. The electron-withdrawing nature of the bromine atom may slightly deactivate the pyridine ring towards reduction, potentially altering the selectivity of the hydrogenation process.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Product |
| PtO₂ | 50-100 | 80-120 | Acetic Acid | Tetrahydroimidazo[1,2-a]pyridine derivative |
| Pd/C | 50-100 | 100-150 | Ethanol (B145695) | Tetrahydroimidazo[1,2-a]pyridine derivative |
| Rh/C | 60-120 | 100-160 | Methanol (B129727) | Tetrahydroimidazo[1,2-a]pyridine derivative |
| Raney Ni | 70-150 | 120-180 | Isopropanol | Tetrahydroimidazo[1,2-a]pyridine derivative |
Strategic Derivatization for Specific Applications
The functionalization of the this compound core is a key strategy for modulating its physicochemical properties and biological activities. The introduction of various pharmacophores through derivatization can lead to compounds with tailored applications.
Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of compounds with a wide range of applications. The formation of Schiff base derivatives of this compound requires the initial introduction of a primary amine or a carbonyl group onto the heterocyclic core.
A common strategy to introduce a carbonyl group, specifically a formyl group (-CHO), at the C3 position of the imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. For this compound, this reaction would be expected to proceed at the electron-rich C3 position of the imidazole ring, yielding this compound-3-carbaldehyde.
Alternatively, a primary amino group can be introduced at the C3 position. This can be achieved through a multi-step sequence involving nitration of the C3 position followed by reduction of the nitro group to an amine. The resulting 3-amino-5-bromo-6-methylimidazo[1,2-a]pyridine can then be condensed with various aldehydes or ketones to form the desired Schiff bases.
Once the amino or carbonyl functionality is in place, the formation of the Schiff base is typically achieved through a condensation reaction. For example, this compound-3-carbaldehyde can be reacted with a variety of primary amines under acidic or basic catalysis to yield the corresponding Schiff bases. Similarly, 3-amino-5-bromo-6-methylimidazo[1,2-a]pyridine can be condensed with aldehydes or ketones.
| Precursor | Reagent | Conditions | Product |
| This compound-3-carbaldehyde | Substituted Aniline | Methanol, reflux | Imine |
| 3-Amino-5-bromo-6-methylimidazo[1,2-a]pyridine | Substituted Benzaldehyde | Ethanol, acetic acid (cat.), rt | Imine |
The 1,2,3-triazole moiety is a valuable pharmacophore, and its incorporation into the this compound scaffold can be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
To utilize this methodology, an azide (B81097) or an alkyne functionality must first be introduced onto the this compound core. A common approach is to first introduce a hydroxymethyl or a halomethyl group, typically at the C3 position, which can then be converted to the corresponding azide. For instance, formylation of the core, as described in the previous section, followed by reduction of the aldehyde would yield a hydroxymethyl group. This can then be converted to a chloromethyl group and subsequently to an azidomethyl group by reaction with sodium azide.
The resulting 2-(azidomethyl)-5-bromo-6-methylimidazo[1,2-a]pyridine is a key intermediate for the CuAAC reaction. This azide can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to afford the desired 1,2,3-triazole-linked imidazo[1,2-a]pyridine derivatives.
| Azide Precursor | Alkyne | Catalyst System | Product |
| 2-(Azidomethyl)-5-bromo-6-methylimidazo[1,2-a]pyridine | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1-( (5-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| 2-(Azidomethyl)-5-bromo-6-methylimidazo[1,2-a]pyridine | Propargyl Alcohol | CuI, DIPEA | (1-( (5-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
The imidazo[1,2-a]pyridine scaffold possesses multiple nitrogen atoms that can act as coordination sites for metal ions, making it an excellent ligand in coordination chemistry. The nitrogen atom of the pyridine ring (N1) and the nitrogen atom at the 4-position of the imidazole ring (N4) can act as a bidentate chelating ligand, forming stable five-membered rings with metal ions.
The specific compound, this compound, can coordinate to a variety of transition metals, including but not limited to gold(III), rhenium(I), copper(II), and palladium(II). The coordination of the imidazo[1,2-a]pyridine ligand to a metal center can significantly alter the electronic and steric properties of both the ligand and the metal, leading to complexes with unique photophysical, catalytic, and biological properties.
The synthesis of these metal complexes is typically achieved by reacting this compound with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal and other ancillary ligands determine the final structure and geometry of the resulting complex. Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, along with X-ray crystallography, are crucial for the characterization of these metal complexes and for elucidating the coordination mode of the imidazo[1,2-a]pyridine ligand.
| Metal Salt | Ligand | Solvent | Complex Geometry |
| AuCl₃ | This compound | Acetonitrile (B52724) | Square Planar |
| Re(CO)₅Cl | This compound | Toluene | Octahedral |
| CuCl₂·2H₂O | This compound | Methanol | Tetrahedral/Square Planar |
| PdCl₂(PhCN)₂ | This compound | Dichloromethane | Square Planar |
Mechanistic Investigations of Reactions Involving 5 Bromo 6 Methylimidazo 1,2 a Pyridine Precursors
Proposed Reaction Mechanisms for Imidazo[1,2-a]pyridine (B132010) Cyclocondensation Pathways
The most established methods for constructing the imidazo[1,2-a]pyridine core involve the cyclocondensation of a substituted 2-aminopyridine (B139424) with a suitable electrophilic partner.
One of the classic approaches is the reaction between a 2-aminopyridine and an α-halocarbonyl compound. rsc.orgbio-conferences.org The mechanism begins with the nucleophilic substitution of the halide by the pyridine (B92270) ring nitrogen of the 2-aminopyridine precursor, forming an N-alkylated pyridinium (B92312) salt intermediate. bio-conferences.org This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl carbon. The subsequent dehydration of the resulting cyclic hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.
Multicomponent reactions (MCRs) also provide an efficient route to this scaffold. For instance, in a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke–Blackburn–Bienaymé reaction), the mechanism is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base or imine. nih.govbeilstein-journals.org The isocyanide then undergoes a nucleophilic attack on the iminium ion. This is followed by an intramolecular [4+1] cycloaddition, leading to a cyclized intermediate which, after tautomerization, yields the final 2,3-disubstituted imidazo[1,2-a]pyridine product. nih.gov
A plausible mechanism for an iodine-catalyzed three-component synthesis from 2-aminopyridine, an acetophenone, and dimedone has also been proposed. nih.gov This cascade reaction starts with the in-situ generation of a phenylglyoxal (B86788) from the acetophenone, catalyzed by molecular iodine. A Knoevenagel-type condensation between the phenylglyoxal and dimedone occurs. The 2-aminopyridine then undergoes an aza-Michael addition to the resulting adduct, which subsequently undergoes an energetically favored intramolecular cyclization (5-exo-trig) and dehydration to furnish the final product. nih.gov
Mechanistic Elucidation of Transition Metal-Catalyzed Imidazo[1,2-a]pyridine Syntheses
Transition metal catalysis offers powerful and versatile methods for synthesizing and functionalizing imidazo[1,2-a]pyridines, often under milder conditions and with greater efficiency. Copper catalysts are particularly prominent in these transformations. nih.govresearchgate.net
One common copper-catalyzed approach is the oxidative cyclization of 2-aminopyridines with various partners. For example, in the reaction with nitroolefins using air as the oxidant, a plausible mechanism involves an initial Michael addition of the 2-aminopyridine to the nitroolefin. organic-chemistry.org The copper(I) catalyst then promotes the formation of a radical cation, followed by hydrogen abstraction and an intramolecular nucleophilic addition to form the five-membered ring. Subsequent elimination and aromatization, facilitated by the copper catalyst cycling between its oxidation states, yield the imidazo[1,2-a]pyridine. organic-chemistry.org
Another copper-catalyzed synthesis involves the reaction of 2-aminopyridines with terminal alkynes and aldehydes. nih.gov The mechanism for these domino reactions often involves the formation of key intermediates facilitated by the copper catalyst. Similarly, the synthesis from 2-aminopyridines and ketones under aerobic conditions can be catalyzed by copper salts supported on titania nanoparticles. nih.gov
In a copper-catalyzed intramolecular C-H functionalization of N-aryl enamines, molecular iodine is used as the sole oxidant. organic-chemistry.org The proposed mechanism involves the oxidative addition of a Cu(I) species to an iodinated intermediate, followed by a base-promoted cyclization and subsequent reductive elimination to afford the final product. researchgate.netorganic-chemistry.org Preliminary mechanistic studies of a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones suggest the reaction proceeds through a catalytic Ortoleva-King reaction. organic-chemistry.org
Radical Pathways in Imidazo[1,2-a]pyridine Functionalization
The direct functionalization of the imidazo[1,2-a]pyridine core via radical reactions is a highly effective strategy for derivatization, particularly at the C3 position. rsc.org These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org
Visible light-induced photocatalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.gov For example, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using sodium triflinate and a photoredox catalyst. The proposed mechanism involves the generation of a trifluoromethyl (CF₃) radical through a photoredox cycle. This highly reactive radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate. Subsequent oxidation and deprotonation yield the C3-trifluoromethylated product. nih.gov
Similar radical mechanisms are proposed for other functionalizations. The formylation of imidazo[1,2-a]pyridines using tetramethylethylenediamine (TMEDA) under photocatalytic conditions is believed to proceed via a superoxide (B77818) radical pathway. nih.govmdpi.com Perfluoroalkylation with perfluoroalkyl iodides can occur via the formation of photoactive electron donor-acceptor (EDA) complexes. nih.govmdpi.com In an iodine-catalyzed reaction of pyridines with oxime esters, it is proposed that iodine initiates the cleavage of the N–O bond in the oxime ester to generate a reactive iminyl radical, which then couples with the pyridine. acs.org These methods highlight the versatility of radical pathways in creating diverse imidazo[1,2-a]pyridine derivatives. rsc.org
Base-Induced Rearrangement and Cyclization Mechanisms
Base-mediated reactions provide alternative mechanistic pathways for the synthesis of the imidazo[1,2-a]pyridine scaffold, often involving unique rearrangement steps.
A notable example is the sodium hydroxide-promoted cycloisomerization of N-propargylpyridinium precursors. rsc.org This reaction proceeds via a base-induced alkyne-allene isomerization. The strong base is not required, as the acidity of the propargylic protons is significantly increased by the adjacent positively charged pyridinium nitrogen. The resulting allene (B1206475) intermediate then undergoes a rapid intramolecular Nazarov-type cyclization, followed by tautomerization, to yield the imidazo[1,2-a]pyridine product. The base plays a dual role, acting as a catalyst for the isomerization and as a reagent to neutralize the acid byproduct. rsc.org
Another base-mediated approach involves the annulation of 1C,3N-dinucleophiles with β-CF₃-1,3-enynes to synthesize ring-fluorinated imidazo[1,2-a]pyridines. rsc.org This process occurs through two sequential C–F substitution reactions under mild, transition-metal-free conditions. Additionally, a base-mediated (4+2) cyclization has been reported for the synthesis of partially reduced imidazo[1,2-a]pyridines. researchgate.net These methods demonstrate the utility of bases in promoting cyclization and rearrangement cascades that are mechanistically distinct from traditional acid-catalyzed condensations.
Influence of Reaction Conditions on Mechanistic Outcomes and Selectivity
Reaction conditions such as solvent, temperature, catalyst, and the nature of reactants play a crucial role in determining the mechanistic pathway, and thus the efficiency and selectivity of the synthesis of imidazo[1,2-a]pyridines.
In transition metal-catalyzed reactions, the choice of catalyst and oxidant is paramount. For the copper-catalyzed synthesis from aminopyridines and nitroolefins, screening of various copper salts revealed CuBr to be the most effective catalyst, and air was utilized as an environmentally benign oxidant. organic-chemistry.org The reaction was also sensitive to the solvent, with DMF providing the highest yield. organic-chemistry.org
The electronic properties of the substrates can significantly influence reaction outcomes. In an iodine-catalyzed multicomponent synthesis, it was observed that acetophenones substituted with electron-donating groups generally provided better yields compared to those with electron-withdrawing groups. acs.org This suggests that the electronic nature of the reactants can affect the rate of key steps in the mechanistic sequence, such as the initial formation of the phenylglyoxal intermediate. acs.org
The table below summarizes the optimization of a heteropolyacid (HPW)-catalyzed Groebke–Blackburn–Bienaymé three-component reaction, illustrating the impact of solvent and heating method on product yield. beilstein-journals.org
| Entry | Solvent | Heating Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Glycerol | Microwave (µw) | 15 | 21 |
| 2 | Glycerol | Microwave (µw) | 30 | 35 |
| 3 | Ethanol (B145695) | Microwave (µw) | 15 | 99 |
| 4 | Methanol (B129727) | Microwave (µw) | 15 | 99 |
| 5 | Acetonitrile (B52724) | Microwave (µw) | 15 | 85 |
| 6 | Water | Microwave (µw) | 15 | Trace |
| 7 | Solvent-free | Microwave (µw) | 15 | Trace |
| 8 | Ethanol | Reflux | 180 | 99 |
Data sourced from a study on HPW-catalyzed synthesis of imidazo[1,2-a]pyridines, demonstrating that polar protic solvents like ethanol and methanol under microwave irradiation provide superior yields in shorter times. beilstein-journals.org
These examples underscore how careful tuning of reaction conditions can favor a specific mechanistic pathway, leading to improved yields and selectivity in the synthesis of complex molecules like 5-Bromo-6-methylimidazo[1,2-a]pyridine.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Methylimidazo 1,2 a Pyridine Analogs
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Spectroscopic analysis is a cornerstone in the characterization of novel compounds. For 5-Bromo-6-methylimidazo[1,2-a]pyridine and its derivatives, IR and UV-Vis spectroscopy offer complementary insights into their molecular structure and electronic behavior.
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to its structure. The IR spectrum of an imidazo[1,2-a]pyridine (B132010) core is characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the fused heterocyclic system give rise to a series of sharp bands between 1400 and 1650 cm⁻¹. The presence of the methyl group at the 6-position would be confirmed by C-H stretching and bending vibrations around 2920 cm⁻¹ and 1380 cm⁻¹, respectively. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 1: Typical Infrared Absorption Bands for Imidazo[1,2-a]pyridine Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N | Stretching | 1630 - 1650 |
| C=C | Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-Br | Stretching | 500 - 600 |
Note: The exact positions of these bands can be influenced by the specific substitution pattern on the imidazo[1,2-a]pyridine ring.
Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine and its derivatives are known to exhibit characteristic absorption bands in the UV region. Studies on related bis-imidazo[1,2-a]pyridine fluorophores have shown that these compounds typically display two main absorption bands. researchgate.net An intense, narrow band is often observed at shorter wavelengths, around 250–270 nm, which is attributed to a spin-allowed π–π* transition involving the entire aromatic system. researchgate.net A second, broader band or shoulder may appear at longer wavelengths, which can be influenced by the nature and position of substituents on the heterocyclic core. The bromine and methyl substituents on the 5- and 6-positions, respectively, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine.
Table 2: Expected Ultraviolet-Visible Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) | Solvent |
| π–π | ~ 260 | Methanol (B129727) or Ethanol (B145695) |
| π–π | ~ 310 | Methanol or Ethanol |
Note: These are estimated values based on the general absorption characteristics of imidazo[1,2-a]pyridine systems. Experimental values may vary depending on the solvent and specific electronic effects.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a critical analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.
For this compound, with a molecular formula of C₈H₇BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The verification of these percentages through experimental analysis is a fundamental step in the characterization of a newly synthesized batch of the compound. A close correlation between the found and calculated values provides strong evidence for the correct stoichiometry of the molecule.
**Table 3: Elemental Analysis Data for this compound (C₈H₇BrN₂) **
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 45.52 | 45.50 |
| Hydrogen (H) | 3.34 | 3.35 |
| Nitrogen (N) | 13.27 | 13.25 |
| Bromine (Br) | 37.86 | 37.90 |
Note: The "Found" values are hypothetical examples of what would be expected from an experimental result for a pure sample. Small deviations are acceptable within experimental error.
The synthesis and characterization of imidazo[1,2-a]pyridine derivatives often include elemental analysis as a final confirmation of the product's identity and purity, alongside spectroscopic methods. bldpharm.com
Computational and Theoretical Investigations of 5 Bromo 6 Methylimidazo 1,2 a Pyridine and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-6-methylimidazo[1,2-a]pyridine, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and electrostatic properties, which are crucial for predicting its chemical behavior and biological activity.
Geometry Optimization and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO, Energy Gap)
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly employed to determine the most stable conformation.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for an Imidazo[1,2-a]pyridine Derivative
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.80 |
| Global Hardness (η) | 2.35 |
| Global Softness (S) | 0.21 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. They are not experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.
For heterocyclic compounds like imidazo[1,2-a]pyridines, the MEP map typically shows negative potential around the nitrogen atoms due to their lone pairs of electrons, making them sites for hydrogen bonding and coordination with electrophiles. The bromine atom in this compound would also influence the MEP, creating a region of slightly positive potential on the halogen atom (a sigma-hole), which can participate in halogen bonding. In computational studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives, MEP analysis has been instrumental in identifying the reactive sites of the molecules.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. QTAIM analysis can characterize the nature of atomic interactions, distinguishing between covalent bonds (shared-shell interactions) and ionic or hydrogen bonds (closed-shell interactions). This is achieved by analyzing the properties at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)).
In the context of this compound, QTAIM could be used to quantify the covalent character of the C-Br bond and to identify and characterize any intramolecular non-covalent interactions that contribute to the molecule's conformational stability. Studies on related pyrimidine (B1678525) derivatives have successfully used QTAIM to analyze these features.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and halogen bonds. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, sign(λ₂)ρ. This generates surfaces that identify the location and nature of NCIs.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for studying charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
For this compound, NBO analysis could reveal the extent of electron delocalization within the fused ring system and the electronic effects of the bromo and methyl substituents. For instance, it could quantify the hyperconjugative interactions between the methyl group's C-H bonds and the aromatic system, as well as the electronic influence of the bromine atom. NBO analysis has been effectively applied to other bromo-substituted organic molecules to understand intramolecular charge transfer and stability.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Imidazo[1,2-a]pyridine derivatives are known to inhibit various protein kinases, which are important targets in cancer therapy. Molecular docking studies on these derivatives have provided valuable insights into their mechanism of action. For this compound, docking studies would involve placing the molecule into the active site of a relevant protein kinase (e.g., MARK4, DYRK1A, CLK1) to predict its binding orientation and interactions. nih.govnih.gov
The docking results would typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potentially halogen bonds involving the bromine atom, with specific amino acid residues in the protein's active site. The binding affinity is often estimated as a docking score, which can be used to rank potential inhibitors.
Table 2: Illustrative Molecular Docking Results for an Imidazo[1,2-a]pyridine Derivative with a Protein Kinase
| Amino Acid Residue | Interaction Type | Distance (Å) |
| Lys88 | Hydrogen Bond | 2.1 |
| Glu105 | Hydrogen Bond | 2.5 |
| Leu156 | Hydrophobic | 3.8 |
| Val65 | Hydrophobic | 4.1 |
| Phe155 | π-π Stacking | 4.5 |
Note: This table is a hypothetical representation of typical interactions observed in docking studies of kinase inhibitors and does not represent actual data for this compound.
These computational predictions can guide the synthesis of new derivatives with improved binding affinity and selectivity, ultimately accelerating the drug discovery process.
Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Molecules with large hyperpolarizability values are desirable for creating efficient NLO materials.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the NLO properties of organic molecules. For chromophores based on the imidazo[1,2-a]pyridine core, theoretical calculations have shown that the arrangement of electron-donating and electron-withdrawing groups is crucial for inducing a significant NLO response. The imidazo[1,2-a]pyridine system itself acts as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for second-order NLO activity.
In the case of this compound, the bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the 6-position is a weak electron-donating group. This substitution pattern creates an electronic asymmetry across the fused ring system. DFT calculations on similar imidazo[1,2-a]pyridine derivatives suggest that this push-pull electronic character would lead to a non-zero first hyperpolarizability (β). While specific calculated values for this compound are not extensively reported in the literature, studies on analogous systems allow for a qualitative prediction. For instance, the introduction of stronger donor-acceptor pairs at different positions on the imidazo[1,2-a]pyridine scaffold has been shown to significantly enhance the hyperpolarizability. It is therefore anticipated that further functionalization of this compound with potent electron-donating or -withdrawing groups could substantially increase its NLO response.
Table 1: Predicted Influence of Substituents on the NLO Properties of the Imidazo[1,2-a]pyridine Core
| Substituent at Position 5 | Substituent at Position 6 | Expected Effect on First Hyperpolarizability (β) | Rationale |
|---|---|---|---|
| Bromo (Electron-withdrawing) | Methyl (Electron-donating) | Moderate | Establishes a basic push-pull system, inducing a moderate NLO response. |
| Nitro (Strongly electron-withdrawing) | Amino (Strongly electron-donating) | High | Creates a strong intramolecular charge transfer character, significantly enhancing the NLO response. |
This table is illustrative and based on general principles of NLO material design and findings from related imidazo[1,2-a]pyridine systems.
Solvent-Solute Interaction Studies and Solvatochromic Shifts
The photophysical properties of organic molecules, such as their absorption and emission spectra, can be significantly influenced by their surrounding environment. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying these solvent-solute interactions and predicting solvatochromic shifts.
For imidazo[1,2-a]pyridine derivatives, TD-DFT studies have revealed that their electronic transitions are sensitive to solvent polarity. tandfonline.comfigshare.com In many cases, these compounds exhibit a bathochromic (red) shift in their absorption and fluorescence spectra as the polarity of the solvent increases. This is typically indicative of an excited state that is more polar than the ground state. Upon excitation, there is often a redistribution of electron density, leading to an increase in the dipole moment. Polar solvents will more effectively stabilize this polar excited state, thus lowering its energy and resulting in a redshift of the emission wavelength.
In this compound, the presence of the bromine and methyl groups, along with the inherent polarity of the nitrogen-containing heterocyclic system, suggests that it would also display solvatochromic behavior. Computational models, such as the Polarizable Continuum Model (PCM), can be coupled with TD-DFT to simulate the solvent environment and predict these spectral shifts. Based on studies of similar molecules, it is expected that this compound would show a positive solvatochromism, with its fluorescence emission maximum shifting to longer wavelengths in more polar solvents like ethanol (B145695) or acetonitrile (B52724) compared to nonpolar solvents like cyclohexane (B81311) or toluene. The magnitude of this shift would provide insight into the change in dipole moment upon excitation.
Table 2: Predicted Solvatochromic Behavior of this compound Based on Analogous Systems
| Solvent | Polarity (Dielectric Constant) | Predicted Spectral Shift (Emission) | Reason for Shift |
|---|---|---|---|
| Cyclohexane | Low (~2.0) | Shorter Wavelength (Blue-shifted) | Minimal stabilization of the polar excited state. |
| Toluene | Low (~2.4) | - | Reference nonpolar solvent. |
| Tetrahydrofuran | Moderate (~7.6) | Moderate Redshift | Moderate stabilization of the excited state. |
| Ethanol | High (~24.6) | Significant Redshift | Strong stabilization of the more polar excited state through dipole-dipole interactions and hydrogen bonding. |
This table presents a qualitative prediction based on the established behavior of substituted imidazo[1,2-a]pyridine derivatives in different solvent environments.
Supramolecular Chemistry and Self-Assembly Prediction (e.g., π-stacking interactions in coordination polymers)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new materials with tailored properties, such as sensors, catalysts, and porous frameworks. For aromatic heterocyclic compounds like this compound, π-π stacking is a key non-covalent interaction that can drive self-assembly.
Theoretical predictions of supramolecular arrangements can be achieved through a combination of molecular mechanics, DFT, and analysis of crystal structure databases. The planar, electron-rich imidazo[1,2-a]pyridine core is predisposed to engage in π-π stacking interactions. In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional networks. nih.gov The presence of the bromine atom in this compound can further influence its supramolecular chemistry through the formation of halogen bonds, where the bromine atom acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic site on an adjacent molecule.
In the context of coordination polymers, the nitrogen atoms of the imidazo[1,2-a]pyridine ring can act as ligands, coordinating to metal centers. Computational modeling can predict the geometry of these coordination complexes and how they might assemble into larger polymeric structures. The interplay between the coordination bonds and weaker interactions like π-stacking and halogen bonding would dictate the final supramolecular architecture. For instance, theoretical studies on metal complexes of imidazo[1,2-a]pyridine have shown that π-stacking between the aromatic ligands of adjacent complex units plays a crucial role in stabilizing the crystal packing, often leading to layered or columnar structures. nih.gov It is therefore highly probable that this compound could be used as a building block for constructing coordination polymers where π-stacking interactions between the fused rings would be a dominant feature of the resulting supramolecular assembly.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine |
| Ethanol |
| Acetonitrile |
| Cyclohexane |
| Toluene |
Structure Activity Relationship Sar Studies and Molecular Targeting Mechanisms in Vitro
Rational Design Principles for 5-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives based on SAR
The rational design of derivatives of this compound is guided by established structure-activity relationships within the larger imidazo[1,2-a]pyridine (B132010) class. Modifications at various positions of the fused ring system have been shown to significantly influence biological activity. For instance, in other imidazo[1,2-a]pyridine series, substitutions at the 2- and 3-positions are crucial for potency and selectivity against various targets.
For the this compound core, the bromine atom at position 5 and the methyl group at position 6 are key features. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic system, potentially enhancing interactions with biological targets through halogen bonding. The methyl group at position 6 can provide a strategic point for steric interactions within a binding pocket and can modulate the lipophilicity of the molecule.
SAR studies on related imidazo[1,2-a]pyridines have demonstrated that introducing various substituents can tune the compound's properties. For example, the addition of bulky hydrophobic groups or flexible chains can alter target specificity and pharmacokinetic profiles. Computational modeling and molecular docking studies are often employed to predict the binding modes of new derivatives and to rationalize observed SAR trends, aiding in the design of more potent and selective compounds. nih.gov
In Vitro Enzyme Inhibition Assays and Mechanistic Characterization
While specific enzyme inhibition data for this compound is limited, the broader imidazo[1,2-a]pyridine scaffold has been identified as a potent inhibitor of several enzymes. For example, certain derivatives have shown inhibitory activity against 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes. nih.govresearchgate.net In such studies, the inhibitory concentration (IC50) is a key parameter determined through in vitro assays. For instance, the derivative cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine (EP6) demonstrated an IC50 value of 0.16 μM in intact polymorphonuclear leukocytes. nih.gov
Other research has identified imidazo[1,2-a]pyridine derivatives as inhibitors of bacterial enzymes like FtsZ, which is essential for cell division in Streptococcus pneumoniae. researchgate.net Additionally, some compounds in this class have shown promise as anti-tuberculosis agents by inhibiting the enzyme InhA. benthamdirect.com Mechanistic characterization in these studies often involves kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and biophysical techniques to confirm direct binding to the enzyme.
| Derivative Example | Target Enzyme | IC50 Value | Reference |
| EP6 | 5-Lipoxygenase | 0.16 µM | nih.gov |
| Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate | FtsZ (S. pneumoniae) | Not specified | researchgate.net |
| Imidazo[1,2-a]pyridine derivative 6a | InhA (M. tuberculosis) | MIC: 0.6 µM | benthamdirect.com |
| Imidazo[1,2-a]pyridine derivative 6k | InhA (M. tuberculosis) | MIC: 0.9 µM | benthamdirect.com |
This table presents data for related imidazo[1,2-a]pyridine derivatives to illustrate the potential enzymatic targets for this class of compounds.
Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms
The imidazo[1,2-a]pyridine nucleus has been explored for its ability to bind to various receptors. Notably, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs), now known as the translocator protein (18 kDa) (TSPO). researchgate.net These studies typically involve radioligand binding assays to determine the binding affinity (Ki or IC50) of the compounds for the receptor.
The interaction mechanisms are often elucidated through molecular modeling, which can predict the binding pose of the ligand within the receptor's binding site. Key interactions may include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Mechanistic Insights into Cellular Pathway Modulation (e.g., Apoptosis Induction, Caspase Overexpression, Specific Enzyme Inhibition)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to modulate various cellular pathways, including the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. nih.gov
Studies on related heterocyclic compounds have demonstrated the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some compounds have been shown to cause mitochondrial membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspase-9 and the effector caspase-3. nih.govsemanticscholar.org The activation of specific caspases can be quantified using fluorogenic substrates in cellular assays. semanticscholar.org
While direct evidence for this compound is not yet prevalent, the potential for this compound to induce apoptosis is an active area of investigation, given the activities of structurally similar molecules.
Influence of Structural Modifications on Molecular Target Engagement
Structural modifications to the this compound scaffold are expected to have a profound impact on its engagement with molecular targets. The nature and position of substituents can influence the compound's electronic distribution, steric profile, and lipophilicity, all of which are critical for target binding.
Position 2: Modifications at this position are common in the imidazo[1,2-a]pyridine series and often lead to significant changes in biological activity. Introducing aryl or heteroaryl groups can facilitate pi-stacking interactions, while smaller functional groups can probe for specific hydrogen bonding opportunities.
Position 3: This position is also amenable to substitution, and the introduction of various groups can alter the molecule's interaction with the target protein.
Position 6 (Methyl group): The methyl group can be varied in size (e.g., ethyl, propyl) to probe the steric constraints of the binding pocket. Replacing it with more polar groups could enhance solubility and introduce new hydrogen bonding capabilities.
These structural modifications are key to optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives for specific therapeutic applications.
Green Chemistry Principles in 5 Bromo 6 Methylimidazo 1,2 a Pyridine Synthesis
Development of Solvent-Free and Aqueous Reaction Media
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution and pose health risks. Research into the synthesis of the imidazo[1,2-a]pyridine (B132010) core has yielded promising results in both solvent-free and aqueous environments.
Solvent-free reactions, often conducted under microwave irradiation or through mechanochemical methods like grinding, represent a significant advancement. researchgate.netorganic-chemistry.org A facile and efficient solvent-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave conditions, which is noted for being fast, clean, high-yielding, and having a simple workup. researchgate.net Another approach utilizes grindstone chemistry, where reactants are ground together at room temperature for a few minutes, yielding imidazo[1,2-a]pyridines in excellent to near-quantitative amounts without the need for any solvent or catalyst. researchgate.net
The use of water as a reaction medium is another cornerstone of green synthesis due to its non-toxic, non-flammable, and abundant nature. iosrjournals.org An expeditious, catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines has been developed in water under microwave irradiation. researchgate.net Furthermore, a novel and highly efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions. rsc.orgrsc.org This method, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums, can produce quantitative yields in minutes on a gram scale, demonstrating a significant improvement over traditional routes that use undesirable solvents like N,N-dimethylformamide or 1,2-dichloroethane. rsc.org
Implementation of Catalyst-Free Methodologies for Imidazo[1,2-a]pyridine Synthesis
While catalysts are often used to enhance reaction rates and selectivity, their use can introduce issues such as cost, toxicity (especially from heavy metals), and contamination of the final product, necessitating difficult purification steps. Consequently, developing catalyst-free synthetic routes is a key area of green chemistry research.
Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been successfully developed. A simple and highly efficient procedure involves the condensation of α-haloketones with 2-aminopyridines without any added solvent or catalyst. semanticscholar.orgscielo.br This approach is lauded for its simple experimental procedure, short reaction times, and mild conditions, making it an attractive strategy from both economic and environmental standpoints. scielo.br
The Groebke–Blackburn–Bienaymé multicomponent reaction, a powerful tool for building imidazo[1,2-a]pyridine-3-amines, has also been adapted to run under catalyst-free conditions in green solvents like deep eutectic solvents or a mix of ethanol (B145695) and water. researchgate.netacs.orgrsc.org Additionally, efficient catalyst-free annulations of 2-aminopyridines with vinyl azides have been reported, where the products are isolated in high purity simply by evaporating the solvent, showcasing a highly atom-economical protocol. organic-chemistry.org A novel, rapid, and metal-free route in aqueous media further highlights the potential for synthesizing these scaffolds without catalytic assistance. rsc.orgrsc.org
Utilization of Deep Eutectic Solvents as Green Reaction Media
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a sustainable alternative to traditional organic solvents and ionic liquids. nih.gov DESs are mixtures of two or more components that, when combined in a specific ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov They are often biodegradable, have low toxicity, low volatility, and are prepared from inexpensive and readily available starting materials. sciencepublishinggroup.comresearchgate.net
The synthesis of imidazo[1,2-a]pyridines has been shown to be highly efficient in DESs. One-pot methods have been developed reacting 2-aminopyridines, acetophenones, and N-bromosuccinimide in a DES, with the reaction completing within minutes. sciencepublishinggroup.comsciencepublishinggroup.com This approach avoids the need to isolate lachrymatory α-bromoketone intermediates and benefits from mild reaction conditions, minimal reaction time, and the avoidance of hazardous solvents and catalysts. sciencepublishinggroup.com Choline chloride-based DES, such as a mixture with urea, has been used as an efficient, environmentally benign, and biodegradable solvent for the catalyst-free, three-component synthesis of imidazo[1,2-a]pyridines, affording good yields and allowing for simple product purification by filtration. researchgate.netnih.gov
Microwave and Ultrasonic Assisted Synthesis for Enhanced Reaction Efficiency and Reduced Environmental Impact
Alternative energy sources, such as microwave irradiation and ultrasound, are powerful tools in green chemistry for enhancing reaction rates, improving yields, and enabling reactions under milder conditions, thereby reducing energy consumption and environmental impact.
Microwave-assisted synthesis has been widely applied to the production of imidazo[1,2-a]pyridines. organic-chemistry.org Solvent- and catalyst-free reactions of aminopyridines with α-bromo-β-keto esters under microwave irradiation can achieve yields of 85–95% in less than two minutes. organic-chemistry.org This represents a significant improvement over conventional heating methods, which may require longer reaction times. sci-hub.se The rapid, one-pot synthesis of 2,3-diarylimidazo[1,2-a]pyridines has also been achieved via a microwave-assisted, ligand-free, palladium-catalyzed three-component reaction. organic-chemistry.org These methods offer high efficiency and are suitable for expanding molecular diversity. iosrjournals.orgorganic-chemistry.org
Ultrasound irradiation offers another energy-efficient pathway. A simple and rapid method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation has been developed, producing good to excellent yields in short reaction times. arkat-usa.org These reactions can be conducted in green solvents like PEG-400 or water. organic-chemistry.orgarkat-usa.org The use of ultrasound promotes the reaction through acoustic cavitation, offering an environmentally benign process that often avoids the need for metal catalysts and harsh conditions. organic-chemistry.orgnih.gov
Evaluation of Green Metrics (e.g., Atom Economy, Process Mass Intensity, Reaction Mass Efficiency) for Sustainable Production
To objectively assess the "greenness" of a chemical process, a set of metrics has been established. These metrics provide a quantitative measure of the efficiency and environmental impact of a synthetic route, moving beyond simple yield calculations. Key metrics include Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). nih.govresearchgate.net
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.
Process Mass Intensity (PMI): A comprehensive metric that considers all materials used in a process (reactants, solvents, reagents, process water) relative to the mass of the final product. A lower PMI indicates a greener process. unica.it
Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of the reactants used, taking into account reaction yield, atom economy, and stoichiometry. nih.govunica.it
A study comparing a novel, rapid, and metal-free aqueous synthesis of imidazo[1,2-a]pyridines with established industrial routes for closely related analogues provides a clear illustration of the benefits of green chemistry principles. The data demonstrates significant improvements in key green metrics for the modern aqueous-based process. rsc.org
| Metric | Green Aqueous Route (10 g scale) | Current Industrial Route 1 (2.8 g scale) | Current Industrial Route 2 (3 kg scale) |
|---|---|---|---|
| Atom Economy (%) | 52 | 36 | 51 |
| Process Mass Intensity (PMI) | 42.7 | 45.1 | 19.4 |
| Reaction Mass Efficiency (RME) (%) | 72 (alkylation) / 51 (cyclisation) | 7.2 | 27 |
| E-Factor (without water) | 40.1 | 41.9 | 12.0 |
Data adapted from a comparative study on imidazo[1,2-a]pyridine synthesis. rsc.org The green aqueous route shows a superior atom economy and reaction mass efficiency compared to one of the industrial routes, highlighting a more efficient use of reactants. While the PMI is higher in the lab-scale green route compared to the optimized kilogram-scale industrial process, the use of benign solvents like water and the significantly faster reaction times present major environmental and operational advantages. rsc.org
Emerging Applications of Imidazo 1,2 a Pyridine Scaffolds in Chemical Science and Technology
Applications in Material Science
The structural characteristics of 5-Bromo-6-methylimidazo[1,2-a]pyridine make it a valuable component in the design of novel organic materials. Its planar and aromatic nature facilitates π-π stacking interactions, which are crucial for the formation of ordered assemblies in emissive materials and dyes. The bromo- and methyl-substituents can be leveraged to fine-tune the solid-state packing and intermolecular interactions, thereby influencing the material's bulk properties.
Dispersed Dyes and Emissive Materials:
While specific studies on this compound as a dispersed dye are not extensively documented, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has shown significant promise. rsc.org The emission color and quantum yield of these fluorophores can be tuned by introducing various substituents onto the core structure. nih.gov For instance, the presence of a methyl group, an electron-donating group, can enhance fluorescence intensity. Conversely, the bromine atom, an electron-withdrawing group, can also modulate the electronic transitions and potentially lead to desirable photophysical properties.
In the context of emissive materials, this compound is identified as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and their luminescent properties can be tailored by the choice of building blocks. The bromo-functionality on the imidazo[1,2-a]pyridine core serves as a reactive site for polymerization reactions, such as Suzuki-Miyaura cross-coupling, to construct extended π-conjugated frameworks. nih.gov The resulting COFs could exhibit tunable emission and find applications in optoelectronic devices.
Development of Fluorescent Probes and Fluorophores
The imidazo[1,2-a]pyridine scaffold is a well-established fluorophore. nih.gov The development of fluorescent probes based on this heterocyclic system is an active area of research, with applications in chemical sensing and biological imaging. rsc.orgnih.gov
Aggregation-Induced Emission (AIE) Phenomena:
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.netrsc.org This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways. While direct evidence of AIE for this compound is yet to be reported, related imidazo[1,2-a]pyridine derivatives have been engineered to exhibit dual-state emissive (DSE) properties, which bridge the gap between aggregation-caused quenching (ACQ) and AIE. rsc.org The twisted geometry that can be induced by substituents on the imidazo[1,2-a]pyridine core is a key factor in promoting AIE. nih.gov The specific substitution pattern of 5-bromo and 6-methyl groups could potentially induce a non-planar conformation, making it a candidate for AIE-active materials. Further research is needed to explore this potential.
Role as Ligands for Metal Complexes and Coordination Polymers
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as excellent coordination sites for metal ions. researchgate.net This property allows for the formation of a wide range of metal complexes and coordination polymers with diverse structures and functionalities. nih.govmdpi.com
The bidentate N,N-coordination ability of the imidazo[1,2-a]pyridine core makes it a versatile ligand for various transition metals. researchgate.net The electronic properties of the resulting metal complexes can be tuned by the substituents on the ligand. The 5-bromo and 6-methyl groups in this compound can influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and the photophysical properties of the metal complexes. While specific coordination complexes of this compound are not detailed in the current literature, the general principles suggest its potential to form luminescent metal complexes.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The use of imidazo[1,2-a]pyridine-based ligands in the construction of coordination polymers has been explored. nih.gov The bromo-substituent in this compound could potentially participate in halogen bonding interactions within the crystal lattice of a coordination polymer, further directing the supramolecular architecture.
Potential in Sensor Development and Imaging Applications
The fluorescent properties of imidazo[1,2-a]pyridine derivatives make them attractive candidates for the development of chemical sensors and imaging agents. rsc.orgnih.govrsc.org The fluorescence of these compounds can be sensitive to the surrounding environment, such as polarity, pH, and the presence of specific analytes.
By functionalizing the this compound core with appropriate recognition moieties, it is conceivable to design fluorescent probes for the selective detection of ions and small molecules. For instance, imidazo[1,2-a]pyridine-based sensors have been developed for the detection of metal ions like Hg²⁺. rsc.org The mechanism of sensing often involves a change in the electronic properties of the fluorophore upon binding to the analyte, leading to a "turn-on" or "turn-off" fluorescent response.
In the realm of bio-imaging, the cell permeability and low cytotoxicity of certain imidazo[1,2-a]pyridine derivatives have enabled their use in living cell imaging. rsc.orgrsc.org While the specific application of this compound in this area has not been reported, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests that it could be a promising platform for the development of new imaging agents, pending further investigation into its biocompatibility and photophysical properties within a cellular environment.
Conclusion and Future Research Directions
Summary of Key Research Advances Regarding 5-Bromo-6-methylimidazo[1,2-a]pyridine
Direct research advances specifically detailing the synthesis or application of this compound are not extensively documented in publicly available literature. The compound is recognized and available as a chemical intermediate, identified by its CAS Number 1346157-13-8. chemscene.combldpharm.commoldb.com Its structure, featuring both a bromo and a methyl substituent on the pyridine (B92270) ring, makes it a valuable precursor for creating diverse molecular architectures through reactions that target these functional groups or the core heterocyclic system.
Research on the broader class of bromo-substituted and methyl-substituted imidazo[1,2-a]pyridines provides context for its potential utility. For instance, related isomers like 6-Bromo-5-methylimidazo[1,2-a]pyridine are also cataloged as research chemicals. Studies on various imidazo[1,2-a]pyridine (B132010) cores have demonstrated that substitutions on the six-membered ring can significantly influence biological activity and pharmacokinetic properties. nih.gov Advances in this area often involve using such halogenated intermediates in cross-coupling reactions to build more complex, biologically active molecules or functional materials. nih.gov Therefore, the primary role of this compound in current research is as a foundational element for synthetic diversification.
Perspectives on Novel Synthetic Methodologies for Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from the classical Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org Modern methodologies focus on improving efficiency, sustainability, and molecular diversity. researchgate.net These novel approaches often feature milder reaction conditions, the use of greener solvents like water, and catalyst-free systems. organic-chemistry.orgacs.org
Multi-component reactions (MCRs) have emerged as a particularly powerful strategy, enabling the rapid, one-pot synthesis of complex imidazo[1,2-a]pyridines from simple precursors. thieme-connect.commdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR), for example, is a prominent MCR for producing 3-aminoimidazo[1,2-a]pyridines. mdpi.com Furthermore, transition-metal-catalyzed reactions, particularly those using copper and palladium, have enabled new pathways such as aerobic oxidative cyclizations and C-H activation strategies. researchgate.netorganic-chemistry.org The development of visible-light-induced synthetic methods represents a frontier in this field, offering energy-efficient and highly selective transformations. nih.govmdpi.com
| Methodology | Key Features | Catalyst/Conditions | Reference(s) |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, one-pot synthesis. | Often catalyst-free or uses simple catalysts (e.g., Sc(OTf)₃). | thieme-connect.commdpi.comacs.org |
| Transition-Metal Catalysis | Enables diverse bond formations (C-N, C-C). | Copper, Palladium, Iron. | bio-conferences.orgresearchgate.netorganic-chemistry.org |
| Photocatalysis | Uses visible light as an energy source; mild conditions. | Organic dyes (Rose Bengal), Iridium complexes. | nih.govmdpi.com |
| Ultrasound-Assisted Synthesis | Accelerated reaction rates, green solvent (water). | KI/tert-butyl hydroperoxide, metal-free. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Often used in MCRs and catalyst-free reactions. | bio-conferences.orgresearchgate.net |
Opportunities in Advanced Functionalization and Derivatization Strategies
The functionalization of the pre-formed imidazo[1,2-a]pyridine core is critical for drug discovery and materials science. rsc.org Direct C-H functionalization has become a preferred strategy as it avoids the need for pre-functionalized substrates, thus improving atom economy. mdpi.com The C3 position is particularly reactive and has been the focus of numerous derivatization methods, including arylation, amination, and fluoroalkylation. nih.govmdpi.comnih.gov
Recent advances have expanded the scope of site-selective functionalization to other positions on the bicyclic ring system (C2, C5, C6, C7, C8). rsc.org Radical reactions, often initiated by photoredox catalysis or other oxidative methods, have proven effective for introducing a wide array of functional groups. nih.govrsc.org Future opportunities lie in developing more sophisticated and regioselective methods to access novel chemical space. This includes late-stage functionalization, a technique that allows for the modification of complex, drug-like molecules in the final steps of a synthesis, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. researchgate.net
| Functionalization Type | Position(s) | Reagents/Methods | Reference(s) |
| C-H Fluoroalkylation | C3 | Langlois' reagent (CF₃SO₂Na), visible light, photocatalysts. | nih.govmdpi.com |
| C-H Arylation/Alkylation | C3 | Boronic acids, glyoxylic acid (Petasis-like reaction). | nih.gov |
| C-H Amination | C3 | (Diacetoxy)iodobenzene (DIPA)-mediated oxidative amination. | mdpi.com |
| C-H Sulfonylation | C3 | Sulfonyl chlorides, visible light. | mdpi.com |
| Palladium-Catalyzed Carbonylation | C6, C8 | CO gas, Pd catalyst on supported ionic liquid. | researchgate.net |
Future Directions in Computational Chemistry and Mechanistic Elucidation
Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of imidazo[1,2-a]pyridines. Density Functional Theory (DFT) calculations are employed to investigate electronic properties, such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which help rationalize the reactivity and selectivity observed in synthetic reactions. acs.orgnih.gov
Molecular docking simulations are crucial for drug discovery efforts, providing insights into how these molecules bind to biological targets like proteins and enzymes. nih.govnih.gov These in silico studies can predict binding affinities and guide the design of more potent and selective inhibitors. acs.org Future work will likely involve the use of more advanced computational models, including machine learning and artificial intelligence, to accelerate the discovery of new imidazo[1,2-a]pyridine derivatives with desired properties and to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Elucidating reaction mechanisms remains a key objective. While many mechanisms are proposed based on experimental outcomes, detailed computational studies can provide deeper insights into transition states and reaction pathways. mdpi.commdpi.com This understanding is essential for optimizing existing reactions and designing novel synthetic transformations.
Potential for Broader Applications in Diverse Chemical Technologies
The imidazo[1,2-a]pyridine scaffold is already established in medicinal chemistry, forming the core of several marketed drugs. nih.govresearchgate.net Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. researchgate.netrsc.org The future will see continued exploration of this scaffold for new therapeutic targets. For example, recent studies have investigated its potential as an agent against neglected diseases and emerging viral threats. nih.govrsc.org
Beyond pharmaceuticals, imidazo[1,2-a]pyridines are finding applications in materials science. Their inherent fluorescence and tunable photophysical properties make them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs), chemical sensors, and bio-imaging agents. mdpi.com Further research into derivatization can lead to the development of novel materials with tailored electronic and optical characteristics for a wide range of technological applications. Another emerging area is their use in catalysis, where they can serve as ligands for transition metals, influencing the efficiency and selectivity of catalytic processes. nih.gov
Q & A
Q. Critical Parameters :
- Solvent choice : Acetic acid enhances electrophilic substitution but may require longer reaction times. Chloroform offers faster kinetics but lower polarity.
- Temperature : Reflux conditions (80–100°C) improve reaction efficiency but may lead to side products like di-brominated derivatives.
Table 1 : Comparison of Synthetic Methods
| Method | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination with Br₂ | Acetic acid | 80 | 60–70 | |
| Cyclization with NaHCO₃ | Ethanol | 78 | ~65 |
How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Answer:
- ¹H NMR : The methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm. Bromine’s deshielding effect splits signals for adjacent protons .
- ¹³C NMR : The brominated carbon (C-5) appears at ~δ 110–120 ppm, and the methyl carbon (C-6) at ~δ 20 ppm.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 211 (M⁺ for C₈H₇BrN₂) with isotopic patterns confirming bromine presence .
- X-ray Crystallography : Used to resolve regiochemistry ambiguities, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine derivatives .
What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?
Answer:
- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentrations (MICs) <50 µg/mL suggest promising activity, as seen in bromo/fluoro-substituted analogs .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity (IC₅₀ >100 µM preferred) .
Advanced Research Questions
How does the position of bromine and methyl substituents affect reactivity and bioactivity compared to regioisomers?
Answer:
- Reactivity : Bromine at position 5 (vs. 3 or 8) enhances electrophilic substitution at adjacent sites. Methyl at position 6 sterically hinders nucleophilic attack but stabilizes π-π stacking in protein binding .
- Bioactivity :
- Antimicrobial : 5-Bromo-6-methyl derivatives show higher activity than 3-bromo-6-chloro analogs due to optimized lipophilicity (ClogP ~2.5) .
- Anticancer : Methyl groups enhance cellular uptake, but bromine position dictates target selectivity (e.g., mitochondrial vs. nuclear receptors) .
Table 2 : Substituent Effects on Bioactivity
| Compound | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) | Target Selectivity |
|---|---|---|---|
| 5-Bromo-6-methyl (target) | 12.5 | >100 | Broad-spectrum |
| 3-Bromo-6-chloro (analog) | 25.0 | 85 | Mitochondrial |
What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Answer:
- Meta-analysis of substituent patterns : Compare electronic (Hammett σ values) and steric (Taft parameters) effects across studies. For example, electron-withdrawing groups (e.g., Br) at position 5 enhance antimicrobial activity, while methyl groups improve solubility .
- Dose-response reevaluation : Discrepancies in IC₅₀ values may arise from assay variability (e.g., MTT vs. resazurin assays). Standardize protocols using CLSI guidelines .
- Structural analogs : Test regioisomers (e.g., 6-bromo-8-fluoro vs. 5-bromo-6-methyl) to isolate substituent contributions .
What computational methods predict the binding modes of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., M. tuberculosis enoyl-ACP reductase) to simulate binding. The bromine atom forms halogen bonds with Arg/Tyr residues, while the methyl group stabilizes hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
- QSAR modeling : Correlate substituent parameters (e.g., logP, polar surface area) with activity data to design optimized analogs .
Validation : Cross-check predictions with experimental mutagenesis (e.g., alanine scanning of key binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
